Product packaging for Abeo-estradiol(Cat. No.:CAS No. 58281-73-5)

Abeo-estradiol

Cat. No.: B15465450
CAS No.: 58281-73-5
M. Wt: 286.4 g/mol
InChI Key: LHQJJNDGUKDYAM-IQRFUGTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abeo-estradiol is a synthetic steroid derivative that belongs to a class of compounds known as abeo-steroids, characterized by a rearranged molecular framework where a methyl group has migrated to form a new ring system . The "abeo" nomenclature indicates this structural rearrangement, specifically a 9(10→19)abeo structure, which differentiates it from its parent compound, 17β-estradiol . The total synthesis of this compound and related analogs, such as its 3-methyl ether, was first detailed in the 1970s, with stereochemical assignments confirmed via X-ray crystallographic analysis . While the natural hormone 17β-estradiol is a potent agonist of estrogen receptors alpha (ERα) and beta (ERβ) and is crucial for reproduction, neuroprotection, and bone health , the specific biological activity and research value of this compound stem from its modified, non-classical steroid skeleton. This unique structure makes it a valuable tool in foundational and exploratory scientific research. Its primary applications include investigating structure-activity relationships (SAR) of steroid hormones, serving as a synthetic intermediate for creating novel steroid analogs, and studying the functional impact of drastic structural changes on estrogen receptor binding and signaling pathways . Researchers utilize this compound to probe the mechanisms of estrogen action beyond the classical genomic pathway, which may involve non-classical signaling or interactions with membrane-associated receptors . This product is intended for research use only (RUO) and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B15465450 Abeo-estradiol CAS No. 58281-73-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58281-73-5

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(1R,11R,12S,15S,16S)-16-methyltetracyclo[9.7.0.03,8.012,16]octadeca-3(8),4,6-triene-6,15-diol

InChI

InChI=1S/C19H26O2/c1-19-9-8-14-10-12-2-4-15(20)11-13(12)3-5-16(14)17(19)6-7-18(19)21/h2,4,11,14,16-18,20-21H,3,5-10H2,1H3/t14-,16-,17+,18+,19+/m1/s1

InChI Key

LHQJJNDGUKDYAM-IQRFUGTFSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3CC4=C(CC[C@H]3[C@@H]1CC[C@@H]2O)C=C(C=C4)O

Canonical SMILES

CC12CCC3CC4=C(CCC3C1CCC2O)C=C(C=C4)O

Origin of Product

United States

Advanced Synthetic Methodologies for Abeo Estradiol and Its Analogues

Novel Stereoselective and Diastereoselective Syntheses of Abeo-estradiol

The precise control of stereochemistry is fundamental in the synthesis of complex molecules like this compound. Modern synthetic methods have focused on establishing specific stereocenters with high fidelity. A notable strategy involves a diastereoselective Friedel-Crafts-type cyclization to construct the tetracyclic core. researchgate.net This approach effectively sets a stereodefined quaternary center at the C9 position.

Following the initial cyclization, the synthesis can be advanced through sequential and stereospecific 1,2-alkyl shifts to introduce the C10 and C14 quaternary centers. researchgate.net The stereochemistry of the side chain at C17 is often addressed in the later stages of the synthesis, for instance, through a stereoselective conjugate addition to a D-ring enone intermediate. researchgate.net Another approach to achieve stereoselectivity relies on the use of oxaziridine-mediated reactions for both C-hydroxylation and N-amination of a glutamate-derived starting material, which allows for high diastereoselectivity. nsf.gov

Table 1: Key Stereoselective Reactions in Abeo-Steroid Synthesis

Reaction Type Key Feature Stereochemical Outcome Reference
Friedel-Crafts Cyclization Diastereoselective ring formation Establishes stereodefined C9 quaternary center researchgate.net
1,2-Alkyl Shifts Sequential C9 → C10 and C15 → C14 shifts Stereospecific introduction of C10 and C14 centers researchgate.net

Rearrangement Reactions and Biomimetic Approaches in this compound Synthesis

The defining feature of the abeo-steroid skeleton is its rearranged carbocyclic framework, which is often accessed through specific rearrangement reactions. Acid-mediated reactions are a cornerstone of this strategy. For instance, under acidic conditions, certain 16,17-diols can undergo a high-yield 16(17→17¹)abeo rearrangement to produce 14,16-etheno compounds. uct.ac.zaafribary.com Similarly, acid treatment of 14,17-ethenoestra-1,3,5(10)-trien-17-ols can lead to competing 16(17 → 17¹)abeo- and 15(14 → 17²)abeo-rearrangements, with the product outcome being dependent on the specific reagent used. rsc.orgrsc.org Boron trihalides, for example, can mediate a 16(17 → 17¹)abeo-rearrangement of specific 14,17-bridged estradiol (B170435) analogues. rsc.org

Biomimetic strategies, which mimic the natural biosynthetic pathways of steroids, also offer a powerful route to these complex structures. While the direct biomimetic synthesis of this compound is a complex challenge, the principles of polyene cyclizations, a key biogenetic-like process, provide a strategic framework. acs.orgarkat-usa.org These reactions involve the cyclization of a linear polyene precursor to form the fused ring system of steroids in a single, cascade-like step. acs.org The development of bioinspired skeletal reorganization approaches is an emerging area for the synthesis of various steroid natural products. nih.gov

Table 2: Examples of Rearrangement Reactions in Abeo-Steroid Synthesis

Precursor Type Reaction Condition Type of Abeo-Rearrangement Reference
16,17-diols Acidic conditions 16(17 → 17¹)abeo uct.ac.zaafribary.com
14,17-ethenoestra-1,3,5(10)-trien-17-ols Acid-mediated (reagent dependent) Competing 16(17 → 17¹)abeo and 15(14 → 17²)abeo rsc.orgrsc.org
14,17-bridged estradiol analogues Boron trihalides 16(17 → 17¹)abeo rsc.org

Total Synthesis Strategies for Complex this compound Derivatives

The total synthesis of this compound and its derivatives from simple, achiral starting materials represents a significant achievement in organic chemistry. One of the earliest and most cited total syntheses produced not only this compound but also its 3-methyl ether and 17-alpha-ethynyl this compound 3-methyl ether derivatives. nih.govacs.orgcapes.gov.br The stereochemical assignments in this synthesis were rigorously confirmed by X-ray analysis of a keytone intermediate. nih.gov

More recent strategies have employed powerful cycloaddition reactions to construct the complex abeo-steroid core. acs.orgnih.govresearchgate.net These methods, such as Ru-catalyzed [5+2] cycloaddition and Rh-catalyzed [2+2+1] cycloaddition, are designed to efficiently form the seven-membered ring embedded within the fused A/B ring system characteristic of many abeo-steroids. researchgate.net These approaches provide a direct and versatile pathway to the highly strained and structurally diverse cores of these molecules. researchgate.net Other syntheses have targeted specific isomers, such as (±)-7(8→11α)this compound. grafiati.comnih.gov

Table 3: Examples of Synthesized Complex this compound Derivatives

Compound Name Synthetic Approach Key Feature Reference
This compound Total Synthesis Foundational synthesis of the parent compound nih.govacs.org
This compound 3-methyl ether Total Synthesis Derivatization of the phenolic hydroxyl group nih.govacs.orgevitachem.com
17-alpha-ethynyl this compound 3-methyl ether Total Synthesis Introduction of an ethynyl (B1212043) group at C17 nih.govacs.org

Development of Chemoenzymatic and Biocatalytic Routes to this compound Scaffolds

The integration of biological catalysts, such as enzymes or whole microorganisms, with traditional chemical synthesis offers a powerful approach known as chemoenzymatic synthesis. nih.govnih.gov This methodology leverages the high selectivity of enzymes to perform challenging chemical transformations on steroid scaffolds. While specific applications directly to this compound are still an emerging field, the principles are well-established in steroid chemistry.

Biocatalytic C19-hydroxylation, for instance, is a pivotal transformation for producing various bioactive steroids and is notoriously difficult to achieve with chemical methods alone. researchgate.net Filamentous fungi, such as Fusarium culmorum, have demonstrated the ability to perform regio- and stereoselective hydroxylations on B-nor steroid analogues, highlighting the potential for applying such biocatalysts to rearranged steroid cores. researchgate.netresearchgate.net Lipases are another class of enzymes used in chemoenzymatic strategies, often for the kinetic resolution of racemic mixtures to produce enantiopure compounds. mdpi.com These approaches can reduce the number of reaction steps, increase process efficiency, and lead to greener production methods for complex molecules. researchgate.net

Synthetic Modifications and Derivatization Strategies for this compound Analogues

The core this compound scaffold serves as a template for the creation of a wide array of analogues through synthetic modifications and derivatization. These modifications are often aimed at exploring structure-activity relationships. A common modification is the introduction of an ethynyl group at the C17 position, a structural feature often associated with enhanced biological activity in steroids. nih.gov The phenolic hydroxyl group at C3 is also a frequent site for modification, such as the formation of methyl ethers. evitachem.com

More extensive modifications involve altering the steroid's ring structure. For example, cycloaddition reactions of steroidal 14,16-dienes have been used as a route to various estradiol analogues, which can then be subjected to rearrangement reactions. uct.ac.zaafribary.com The resulting products can be further transformed, such as through the cleavage of a cyclopropyl (B3062369) bond, to yield 14,15-dihydrocyclobutano or 14β,16β-bridged compounds. uct.ac.zaafribary.com Derivatization is also a key tool for analytical purposes, where reagents like Dansyl Chloride or 2-fluoro-1-methyl-pyridinium-p-toluene-sulfonate (FluMP) are used to attach a charged or fluorescent tag to the estradiol skeleton, enhancing its detectability in mass spectrometry. thermofisher.commdpi.comfarmaciajournal.com

Table 4: Derivatization and Modification Strategies for this compound Analogues

Modification Strategy Reagent/Method Purpose/Resulting Analogue Reference
Ethynylation Introduction of an ethynyl group 17α-ethynyl this compound nih.gov
Etherification Methylating agent This compound 3-methyl ether evitachem.com
Cycloaddition/Rearrangement Ketene equivalents on steroidal dienes 14,15-dihydrocyclobutano and 14β,16β-bridged analogues uct.ac.zaafribary.com

Molecular Pharmacology and Mechanistic Studies of Abeo Estradiol

Abeo-estradiol Interactions with Steroid Hormone Receptors

The interaction of this compound derivatives with steroid hormone receptors, particularly the estrogen receptors alpha (ERα) and beta (ERβ), is a key determinant of their biological activity. The altered steroid framework can significantly impact binding affinity and the subsequent conformational changes in the receptor that dictate agonist or antagonist responses.

Quantitative Binding Affinities of this compound for Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

For instance, studies on 11β-substituted estradiol (B170435) analogs, which can be considered related to the abeo-class due to significant structural modification in the C-ring, have shown that these compounds generally exhibit considerably lower RBA to the estrogen receptor compared to the parent estradiol molecule. nih.gov Similarly, alterations in the D-ring of estradiol, such as the creation of D-homoestradiols, also lead to a decrease in binding affinity for the estrogen receptor. researchgate.net This suggests that the precise geometry of the steroidal backbone is crucial for optimal receptor binding.

The following table summarizes the general trend observed for estradiol analogs with structural modifications, which is instructive for understanding the potential binding characteristics of abeo-estradiols.

Compound ClassReceptorGeneral Binding Affinity Trend
Estradiol Analogs with Altered Ring StructuresEstrogen Receptor (ER)Generally lower binding affinity compared to 17β-estradiol.
11β-substituted Estradiol AnalogsEstrogen Receptor (ER)Considerably lower Relative Binding Affinity (RBA). nih.gov
D-homo-estradiolsEstrogen Receptor (ER)Decreased binding affinity. researchgate.net

This table illustrates general findings for structurally altered estrogens, as specific quantitative data for a singular "this compound" is not available.

Agonist and Antagonist Profiles of this compound at ER Subtypes

The functional outcome of this compound binding to estrogen receptors—whether it acts as an agonist, stimulating an estrogenic response, or an antagonist, blocking it—is highly dependent on the specific structural rearrangement of the steroid nucleus. Some abeo-steroids have been investigated for their potential antiestrogenic properties.

For example, certain synthetic analogs of salpichrolides, which contain a 17(13→18)-abeo-pregna-triene skeleton, have been evaluated for their antiestrogenic activity in ER-positive (ERα+) breast cancer cells. conicet.gov.ar Some of these compounds were found to be active as antiestrogens, indicating an antagonist profile at the estrogen receptor in this context. conicet.gov.ar Conversely, other structural modifications can lead to compounds with partial agonist/antagonist activity, also known as selective estrogen receptor modulators (SERMs). wikipedia.orgdovepress.com These compounds can exhibit agonist activity in some tissues while acting as antagonists in others. wikipedia.orgdovepress.com

The agonist/antagonist profile is determined by the final conformation of the ligand-receptor complex, which influences its interaction with co-regulatory proteins (co-activators and co-repressors). dovepress.com

Molecular Determinants of this compound-Receptor Complex Formation

The formation of a stable and functional complex between an this compound compound and a steroid receptor is governed by specific molecular interactions within the receptor's ligand-binding domain (LBD). The LBD of estrogen receptors forms a hydrophobic cavity, and the binding of a ligand induces a conformational change, particularly in a region known as helix 12 (AF-2 helix), which is crucial for transcriptional activation. embopress.org

For estrogens to bind with high affinity, specific structural features are generally required, such as the phenolic A-ring of estradiol. researchgate.net Molecular modeling studies of various estradiol derivatives show that hydrogen bonds with key amino acid residues, like Glu353 and Arg394 in ERα, and van der Waals interactions are critical for stable binding. plos.org

In the case of abeo-estradiols, the rearranged steroid skeleton would alter the way the molecule fits into the LBD. This can change the specific contacts with amino acid residues lining the binding pocket. For instance, in ERα and ERβ, a few differing residues within the LBD (e.g., Leu384 in ERα vs. Met336 in ERβ) are known to influence ligand selectivity. embopress.org The unique shape of an this compound would interact differently with these residues, which would be a key determinant of its binding affinity and functional profile at each receptor subtype.

Investigation of this compound Interactions with Non-Estrogen Steroid Receptors (e.g., Progesterone (B1679170) Receptor, Androgen Receptor)

There is limited specific research on the direct interaction of this compound compounds with non-estrogen steroid receptors such as the progesterone receptor (PR) and the androgen receptor (AR). However, the potential for cross-reactivity exists, as these receptors belong to the same nuclear receptor superfamily and can sometimes bind structurally related ligands. hormonebalance.org

Studies have shown that there is a functional interplay between AR and ERα signaling pathways. ayubmed.edu.pknih.gov In some contexts, the AR can inhibit ERα activity, potentially by competing for binding to some estrogen response elements (EREs) in the DNA. hormonebalance.orgayubmed.edu.pk Furthermore, a significant co-expression of AR and ER is observed in a majority of breast tumors. nih.govresearchgate.net

Similarly, the progesterone receptor can modulate estrogen signaling in cells where both receptors are present. bmbreports.org Given that some synthetic progestins can bind to androgen and glucocorticoid receptors, it is plausible that certain this compound structures could exhibit some affinity for PR or AR, though this remains to be systematically studied. nih.gov

Intracellular Signaling Pathway Modulation by this compound

Upon binding to its receptor, an estrogenic compound can modulate intracellular signaling through two main pathways: a genomic pathway that directly regulates gene expression, and a non-genomic pathway that involves rapid, cytoplasmic signaling events. genome.jpnih.gov

Genomic Signaling Mechanisms and Gene Expression Regulation by this compound

The classical genomic signaling mechanism for estrogens involves the binding of the ligand to ERα or ERβ. mdpi.com This binding triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. genome.jpmdpi.com Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. mdpi.com This interaction initiates the recruitment of a complex of proteins, including co-activators, which then leads to the transcription of the target gene.

Estrogen receptors can also regulate gene expression indirectly, without binding directly to an ERE. genome.jp In this "tethering" mechanism, the ER complex binds to other transcription factors, such as AP-1 or Sp1, that are already bound to their respective DNA response elements, thereby influencing the transcription of those genes.

Crosstalk Analysis Between this compound-Mediated Pathways and Other Cellular Networks

No studies were identified that specifically analyze the crosstalk between signaling pathways mediated by this compound and other cellular networks. For the parent compound estradiol, there is significant evidence of crosstalk with various signaling pathways, including those of growth factor receptors like EGFR and IGF-IR nih.govfrontiersin.orgnih.gov, as well as the NFκB and Wnt/β-catenin signaling pathways plos.orgnih.gov. This crosstalk is crucial for mediating the diverse physiological effects of estrogen caldic.commdpi.combmbreports.orgmdpi.comnih.gov. The absence of data for this compound prevents any comparative analysis.

Enzymatic Transformations and Metabolic Pathways of this compound

Characterization of Cytochrome P450-Mediated Hydroxylation of this compound

Specific data on the cytochrome P450-mediated hydroxylation of this compound is not available. The metabolism of estradiol through hydroxylation by various CYP enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP3A4) is a well-documented process, leading to the formation of catechol estrogens like 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129) plos.orgnih.govnih.govpsu.eduresearchgate.netwikipedia.orgcapes.gov.br. These reactions are a primary step in estrogen metabolism and clearance pharmgkb.orgpsu.edu. Without experimental data, the specific hydroxylated metabolites that might be formed from the unique structure of this compound remain unknown.

Analysis of Conjugation Reactions of this compound (e.g., Glucuronidation, Sulfation)

There is no available research on the conjugation reactions of this compound. For estradiol and its hydroxylated metabolites, conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) groups (sulfation) are major pathways for increasing water solubility and facilitating excretion pharmgkb.orgwikipedia.orgwikipedia.orgnih.gov. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively frontiersin.orgnih.gov. The metabolic fate of this compound through these conjugation pathways has not been investigated.

Investigation of Enzyme Inhibition or Activation Profiles by this compound

No studies have been published that investigate the enzyme inhibition or activation profiles of this compound. Certain steroid compounds are known to inhibit or activate various enzymes. For instance, aromatase inhibitors block the synthesis of estrogens wikipedia.org, and some estrogen metabolites can modulate enzyme activity frontiersin.org. However, the specific interactions of this compound with any enzyme have not been characterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Abeo Estradiol Derivatives

Impact of A-Ring Substitutions on Abeo-estradiol Receptor Binding and Activity

The phenolic A-ring of estradiol (B170435) is a critical pharmacophore for estrogen receptor binding. The 3-hydroxyl group, in particular, is a key hydrogen bond donor, contributing significantly to the binding free energy. nih.gov Any modification to this ring can dramatically alter receptor affinity and biological response.

Studies on estradiol analogs show that introducing substituents onto the A-ring generally reduces binding affinity for the estrogen receptor. For instance, the addition of an amino or a nitro group at the C2 or C4 position of the phenolic A-ring significantly lowers the binding affinity compared to estradiol. nih.gov In competitive binding assays, these analogs displayed affinities ranging from just 0.008% to 8% of that of estradiol. nih.gov Furthermore, such substitutions can alter the binding mechanism itself. The presence of a 4-nitro group on estradiol eliminates the positive cooperativity of the estradiol-receptor interaction, while an amino group at either C2 or C4 can induce a switch to a negative cooperative binding interaction. nih.gov

Small, nonpolar substituents are sometimes better tolerated. For example, small hydrophobic groups at position 4 can enhance binding affinity, but the estrogen receptor is generally intolerant of polar substituents across the steroid scaffold. nih.gov Given the foundational importance of the A-ring's electronic and hydrogen-bonding properties, it is highly probable that similar substitutions on the A-ring of an this compound core would likewise result in reduced receptor affinity and altered activity.

Table 1: Impact of A-Ring Substitutions on Estradiol Analog Receptor Binding

Substituent PositionSubstituent GroupRelative Binding Affinity (% of Estradiol)Effect on Binding MechanismSource
C2Amino (-NH2)Low (0.008% - 8%)Induces negative cooperativity nih.gov
C4Amino (-NH2)Low (0.008% - 8%)Induces negative cooperativity nih.gov
C4Nitro (-NO2)Low (0.008% - 8%)Eliminates positive cooperativity nih.gov

Influence of Rearrangement and Ring Substitutions (B, C, D Rings) on this compound Conformation and Biological Activity

The estrogen receptor is known to surround the ligand, meaning that all four rings contribute to binding. nih.gov Modifications to the B, C, and D rings can have varied effects. Studies on estradiol have shown that the receptor can accommodate bulky substituents at certain positions, such as 7α and 11β, while being less tolerant at others. nih.govnih.gov

In the context of abeo-steroids, specific modifications have been linked to distinct biological outcomes. For instance, the synthesis of salpichrolide analogs based on a 17(13→18)-abeo-pregna-13,15,17-triene scaffold, which features an aromatic D-ring, has yielded compounds with antiestrogenic activity. nih.govconicet.gov.ar This suggests that the rearranged core, combined with specific substitutions, can shift the pharmacological profile from agonistic to antagonistic. The creation of 8,9-dehydroestradiol derivatives serves as a precursor for various stereoisomers, indicating that introducing unsaturation in the B-ring is a key step in accessing diverse conformational analogs. evitachem.com

The site of substitution on these rings greatly influences hormonal activity. In studies of estradiol esters, formate (B1220265) esters at the 7α and 15α positions were effective estrogens, but changing to an acetate (B1210297) ester at 7α dramatically lowered activity. nih.gov At the 11β position, an acetate ester was an effective estrogen, but increasing the chain length to propionate (B1217596) significantly reduced hormonal activity. nih.gov These findings underscore the high degree of structural specificity required for potent interaction with the estrogen receptor, a principle that applies directly to the conformationally distinct this compound skeleton.

Role of Side Chain Modifications and Functional Group Derivatization in this compound Pharmacological Profiles

Modifying side chains and introducing new functional groups, particularly on the D-ring, is a common strategy for tuning the pharmacological properties of steroids. The 17-position of the steroid nucleus is a frequent target for such derivatization.

Research on 17α-substituted estradiol derivatives has shown that both hydrophobicity and steric factors play crucial roles in determining activity, in this case for the inhibition of the steroid sulfatase enzyme. nih.gov While a hydrophobic substituent generally induces powerful inhibition, excessively long or bulky side chains can prevent the molecule from fitting properly into the enzyme's catalytic site, thereby decreasing its inhibitory capacity. nih.gov For example, in an alkyl series of 17α-substituted estradiol, the optimal balance was found with an octyl group, whereas longer chains like decyl and dodecyl groups were less effective. nih.gov

Specific examples of derivatized abeo-estradiols include this compound 3-methyl ether and 17α-ethynyl this compound 3-methyl ether. evitachem.com The introduction of the 17α-ethynyl group is a well-known modification used to increase metabolic stability and oral bioavailability in steroidal drugs. Its application to the this compound scaffold demonstrates a clear effort to create structural analogs with potentially enhanced drug-like properties. evitachem.com Furthermore, the synthesis of estradiol-core derivatives bearing a fused γ-lactone on the D-ring has been explored to develop non-estrogenic inhibitors of the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) enzyme. benthamscience.com One such derivative demonstrated a dual action of inhibiting 17β-HSD1 while also producing an antiestrogenic effect. benthamscience.com These examples show that derivatization of the this compound core can yield compounds with novel and potentially therapeutic pharmacological profiles.

Table 2: Influence of 17α-Substituents on Estradiol Derivative Activity (Steroid Sulfatase Inhibition)

17α-SubstituentObserved IC50 (nM)Key FindingSource
Octyl440Good balance of hydrophobicity and steric hindrance. nih.gov
Decyl / Dodecyl>1000Long flexible side chain decreases inhibitory capacity. nih.gov
3'-Bromobenzyl24Benzyl-substituted derivatives are potent inhibitors. nih.gov
4'-tert-Butylbenzyl28Bulky hydrophobic groups can enhance potency. nih.gov

Conformational Analysis and its Correlation with this compound Bioactivity

The biological activity of a steroid is a direct consequence of its three-dimensional shape and how that shape complements the ligand-binding pocket of its target receptor. nih.gov Conformational analysis is therefore essential for understanding the SAR of any new steroid class. The bond migrations that define abeo-steroids result in a non-standard, rigid conformation of the steroid skeleton. arkat-usa.orguni-koeln.de

Studies involving X-ray crystallography and force-field calculations on other abeo-steroids, such as 4,4,14α-trimethyl-19(10→9β)abeo-5β,10α-pregnane derivatives, have been used to precisely determine their three-dimensional structures. arkat-usa.org Such analyses are critical for correlating a specific conformation with observed biological activity. For this compound, its unique shape would determine its fit and the subsequent conformational changes it induces in the receptor, such as the positioning of the crucial AF-2 helix (H12), which is necessary for recruiting co-activators and initiating a transcriptional response. embopress.org Therefore, a full understanding of this compound's bioactivity is incomplete without a detailed conformational analysis to rationalize its interaction with the estrogen receptor.

Preclinical Biological Investigations of Abeo Estradiol at the Molecular and Cellular Level

In Vitro Cellular Assays for Abeo-estradiol Activity

In vitro cellular assays are fundamental in determining the biological activity of a compound. These assays can measure a compound's ability to induce transcriptional activity, affect cell growth and survival, and influence cellular differentiation.

Reporter Gene Assays for this compound-Induced Transcriptional Activity

Reporter gene assays are a standard method to quantify the transcriptional activity of nuclear receptors like the estrogen receptor (ER). These assays typically use a reporter gene, such as luciferase, linked to an estrogen-responsive promoter. The binding of a ligand to the ER initiates a signaling cascade that leads to the expression of the reporter gene, which can be measured as a surrogate for ER activity.

While extensive data exists for estradiol's potent activation of ERα and ERβ in various reporter gene systems, specific studies on this compound are limited. However, a study on a series of 7(8→11α)-abeo steroids, which are structurally related to this compound, found a significant decrease in their ability to bind to the rabbit uterus estrogen receptor. nih.gov This suggests that the structural rearrangement in the abeo-steroid scaffold may hinder effective binding to the estrogen receptor, which would likely result in low or negligible activity in reporter gene assays.

Table 1: Hypothetical Reporter Gene Assay Data for this compound Compared to Estradiol (B170435)

CompoundEstrogen Receptor IsoformCell LineReporter GeneResult (Relative to Estradiol)
EstradiolERαMCF-7Luciferase100%
This compoundERαMCF-7LuciferaseExpected to be significantly lower
EstradiolERβHEK293Luciferase100%
This compoundERβHEK293LuciferaseExpected to be significantly lower

Note: This table is illustrative and based on the binding affinity data of related abeo-steroids. Specific reporter gene assay data for this compound is not currently available in published literature.

Cell Proliferation and Apoptosis Studies in Response to this compound (using relevant cell lines)

Estradiol is well-known to stimulate the proliferation of estrogen-dependent breast cancer cell lines, such as MCF-7, and can have anti-apoptotic effects. nih.gov These effects are primarily mediated through the estrogen receptor.

Given the reported low binding affinity of related abeo-steroids for the estrogen receptor, it is plausible that this compound would exhibit significantly reduced or no uterotrophic or antiuterotrophic activity. nih.gov Consequently, in cell proliferation assays with ER-positive cell lines like MCF-7, this compound is not expected to be a potent stimulator of cell growth. Similarly, its ability to prevent apoptosis in these cells would likely be diminished compared to estradiol.

Conversely, some steroid analogs with altered structures can exhibit unexpected biological activities, including anti-proliferative or pro-apoptotic effects. For instance, certain synthetic analogs of salpichrolides, which can be derived from abeo-pregnane structures, have shown antiestrogenic activity in MCF-7 cells. conicet.gov.ar Therefore, it is conceivable that this compound could have activities independent of the classical estrogen receptor pathway, but this remains to be experimentally verified.

Impact of this compound on Cellular Differentiation and Morphological Changes (in vitro models)

Estradiol influences the differentiation of various cell types, including bone marrow mesenchymal stem cells, neural stem cells, and fallopian tube epithelial cells. bibliotekanauki.pljcancer.orgnih.gov For example, estradiol can promote the differentiation of dendritic cells and induce ciliated differentiation in human fallopian tube epithelial cells. jcancer.orgnih.gov

There is currently no published research on the impact of this compound on cellular differentiation or morphological changes in any in vitro model. Based on the low affinity for the estrogen receptor, it is unlikely to mimic the differentiation effects of estradiol that are ER-dependent. However, the possibility of ER-independent effects on cellular differentiation cannot be ruled out without experimental evidence.

Molecular Mechanisms of this compound in Model Systems

Understanding the molecular mechanisms of a compound involves studying its global effects on gene expression, protein levels, and metabolic profiles.

Global Gene Expression Profiling (Transcriptomics) in Response to this compound Treatment

Transcriptomic studies, such as those using RNA-sequencing, have provided comprehensive insights into the gene networks regulated by estradiol. These studies have revealed that estradiol regulates a vast number of genes involved in processes like cell cycle, apoptosis, and signal transduction in a time- and cell-type-specific manner. frontiersin.orgplos.org

No transcriptomic data for this compound is currently available. A transcriptomic analysis of cells treated with this compound would be highly informative. It would definitively show whether this compound has any significant impact on gene expression, either through weak interaction with the estrogen receptor or through alternative signaling pathways. Comparing the gene expression profile of this compound to that of estradiol would elucidate the functional consequences of the structural rearrangement in the abeo-steroid.

Proteomic and Metabolomic Signatures Induced by this compound

Proteomic and metabolomic analyses provide a snapshot of the proteins and small molecules present in a biological system and how they change in response to a stimulus. Estradiol has been shown to alter the proteome and metabolome of various cells, affecting pathways related to cell proliferation, apoptosis, and metabolism. scirp.orgplos.orgnih.gov

As with transcriptomics, there are no published proteomic or metabolomic studies on this compound. Such studies would be invaluable in uncovering any potential biological activity. For example, a metabolomics study on the effect of estradiol on osteoclasts revealed significant alterations in glycerophospholipid metabolism. nih.gov A similar study with this compound could reveal if it has any impact on cellular metabolism, even in the absence of strong estrogen receptor binding.

Table 2: Summary of Preclinical Biological Investigations for this compound

Investigation TypeFinding for this compoundComparison with Estradiol
Reporter Gene Assays Data not available; related abeo-steroids show low ER binding affinity. nih.govEstradiol is a potent activator of ERα and ERβ.
Cell Proliferation Not expected to be a potent stimulator of ER-positive cell growth. nih.govEstradiol stimulates proliferation of ER-positive cells. nih.gov
Apoptosis Unlikely to have significant anti-apoptotic effects in ER-positive cells. nih.govEstradiol has anti-apoptotic effects in ER-positive cells. nih.gov
Cellular Differentiation No data available.Estradiol influences the differentiation of various cell types. bibliotekanauki.pljcancer.orgnih.govnih.gov
Transcriptomics No data available.Estradiol regulates a wide range of genes. frontiersin.orgplos.org
Proteomics No data available.Estradiol induces significant changes in the proteome. scirp.orgplos.org
Metabolomics No data available.Estradiol alters cellular metabolic profiles. nih.gov

The preclinical investigation of this compound at the molecular and cellular level is in its infancy. The limited available data on related abeo-steroids suggests that the structural rearrangement of the steroid core significantly reduces its affinity for the classical estrogen receptors, and consequently, it is not expected to exhibit the potent estrogenic activities of estradiol. However, the possibility of novel, ER-independent biological activities cannot be dismissed. The synthesis of this compound and its derivatives has been reported, paving the way for future in-depth biological evaluations. nih.govevitachem.com Comprehensive studies employing modern techniques such as reporter gene assays, cell-based functional assays, transcriptomics, proteomics, and metabolomics are necessary to fully elucidate the biological profile of this unique steroid. Such research would not only clarify the structure-activity relationships of steroid hormones but could also potentially uncover new therapeutic leads.

Subcellular Localization and Dynamic Trafficking of this compound-Receptor Complexes

In addition to this classical nuclear signaling, a portion of ERs is localized to the plasma membrane, mitochondria, and endoplasmic reticulum, mediating rapid, non-genomic effects. mdpi.com For instance, membrane-associated ERs can initiate signaling cascades through interactions with G proteins and other signaling molecules. mdpi.com Palmitoylated ERα and ERβ isoforms are transported to the plasma membrane, where they can dimerize upon binding to estradiol and activate G protein subunits. mdpi.com ERβ has also been shown to translocate to mitochondria, suggesting a role in modulating mitochondrial function and DNA transcription. mdpi.com However, it remains to be determined whether this compound, a structural analog of estradiol, would induce a similar pattern of receptor localization and trafficking. The structural modifications in the abeo-steroid core could potentially alter its binding affinity and subsequent receptor dynamics.

Investigation of this compound's Molecular Effects in Preclinical Animal Models

Comprehensive in vivo studies detailing the molecular effects of this compound in preclinical animal models are limited. While the synthesis of various this compound analogs has been reported, their biological evaluation, particularly concerning in vivo molecular effects, is not extensively documented. researchgate.netnih.govnih.gov

Assessment of this compound on Target Tissue Gene and Protein Expression In Vivo

Specific data on the in vivo assessment of this compound's effects on target tissue gene and protein expression is scarce. One study that synthesized and evaluated a series of 7(8→11α)abeo-steroids reported a significant reduction in their binding affinity for both estrogen and progestin receptors. nih.gov Consequently, these compounds did not exhibit significant uterotropic, antiuterotropic, postcoital, progestational, or antiprogestational activity in preclinical assays. nih.gov This suggests that at the tested concentrations and for the specific abeo-steroid analogs, there was no significant impact on the expression of genes and proteins typically regulated by estradiol in tissues like the uterus.

For comparison, estradiol is known to regulate the expression of a wide array of genes in various tissues. In preclinical models, estradiol has been shown to modulate the expression of genes involved in cell proliferation, such as cyclin D1, and to suppress tumor suppressor genes like p53 and p21 in breast cancer models. frontiersin.org Furthermore, in vascular tissue, estrogen receptors α and β regulate distinct sets of genes, with ERα primarily mediating increases and ERβ mediating decreases in gene expression. nih.gov Whether this compound would exert similar or different effects on gene and protein expression profiles in vivo remains an open area for investigation.

Molecular Pathway Modulation by this compound in Specific Organ Systems (preclinical)

There is a lack of specific preclinical studies investigating the modulation of molecular pathways by this compound in specific organ systems. The limited available data, indicating low receptor binding affinity and a lack of significant in vivo activity for certain this compound derivatives, suggests that their impact on downstream molecular pathways may be minimal compared to estradiol. nih.gov

Estradiol is known to modulate numerous signaling pathways. In the central nervous system, for instance, estradiol can activate β-catenin-dependent transcription in neurons, a pathway that shares elements with Wnt signaling. plos.org In the cardiovascular system, estradiol influences the renin-angiotensin system by downregulating the expression of the AT1 receptor. researchgate.net In breast cancer models, estradiol has been shown to stimulate both the glycolytic and oxidative phosphorylation pathways. frontiersin.org The unique structural features of this compound could theoretically lead to a distinct pattern of molecular pathway modulation, but this has yet to be explored in preclinical studies.

Computational and Theoretical Chemistry Studies of Abeo Estradiol

Molecular Docking Simulations of Abeo-estradiol with Receptor and Enzyme Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor or enzyme. frontiersin.orgmdpi.com For this compound, the primary targets of interest are the estrogen receptors (ERα and ERβ) and the enzyme aromatase, which is involved in estrogen biosynthesis. mdpi.com

Docking studies of the parent compound, estradiol (B170435), into the ligand-binding pockets of ERα and ERβ have been extensively performed. frontiersin.org These studies reveal that specific interactions are crucial for high-affinity binding. Key interactions for estradiol include hydrogen bonds formed by its A-ring phenolic hydroxyl group with residues like Glutamic acid (Glu353) and Arginine (Arg394), and the D-ring 17β-hydroxyl group with Histidine (His524). mdpi.comnih.gov The hydrophobic steroid core fits into a nonpolar cavity within the receptor. researchgate.net

When simulating the docking of this compound, the rearranged A-ring, characteristic of the abeo scaffold, would alter the geometry and positioning of the phenolic hydroxyl group relative to the rest of the steroid. This structural change would likely impact the hydrogen bonding network within the receptor's binding site. The altered shape of the steroid core could also affect the hydrophobic interactions. These modifications may lead to different binding affinities and potentially confer selectivity for ERα or ERβ. eurekaselect.com Similarly, docking this compound into the active site of aromatase would help predict its potential as an inhibitor by comparing its binding energy and interactions to those of known substrates like androstenedione (B190577) or inhibitors like letrozole. mdpi.combiorxiv.org

Table 1: Hypothetical Molecular Docking Results for this compound and Estradiol
CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical for this compound)
EstradiolERα-10.3 frontiersin.orgGlu353, Arg394, His524 mdpi.com
This compoundERα-9.8Glu353, Leu384, Phe404
EstradiolERβ-10.6 frontiersin.orgGlu305, Arg346, His475
This compoundERβ-10.9Glu305, Arg346, Met336
This compoundAromatase-8.5D309, T310, S478, F221 mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics of this compound Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing information about the conformational stability of a ligand-receptor complex and the persistence of key interactions. mdpi.comnih.gov An MD simulation of an this compound-ER complex would begin with the best-docked pose and simulate the movements of all atoms in the system over a period typically ranging from nanoseconds to microseconds. nih.govpensoft.net

For the native estradiol-ERα complex, MD simulations have shown that the ligand remains stably bound, maintaining crucial hydrogen bonds with key residues. nih.gov These simulations also monitor the conformational state of the receptor, particularly Helix 12 (H12), whose position is critical for determining whether the ligand acts as an agonist or an antagonist. nih.govbiorxiv.org In an agonist-bound state, H12 adopts a "closed" conformation that facilitates the recruitment of coactivator proteins. biorxiv.org

An MD simulation of the this compound-ERα complex would assess whether the rearranged steroid core introduces any instability or strain. pensoft.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues would be calculated to quantify stability and flexibility. pensoft.net The analysis would focus on the stability of hydrogen bonds and the resulting conformational dynamics of H12 to predict whether this compound is likely to be a stable agonist or if its altered structure induces fluctuations that might lead to an antagonistic profile. biorxiv.org

Table 2: Key Parameters and Potential Observations from an MD Simulation of an this compound-ERα Complex
Simulation ParameterDescriptionPotential Observation for this compound Complex
RMSD (Root Mean Square Deviation)Measures the average deviation of the protein or ligand from a reference structure over time, indicating overall stability. pensoft.netA low, stable RMSD would suggest a stable binding complex.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual amino acid residues, indicating flexible regions of the protein. pensoft.netIncreased RMSF in Helix 12 might suggest potential for an antagonist or selective modulator profile.
Hydrogen Bond AnalysisTracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation time.Persistent hydrogen bonds with key residues like Glu353 would indicate stable anchoring in the binding pocket.
Interaction EnergyCalculates the binding free energy between the ligand and receptor using methods like MM-PBSA/GBSA. unpad.ac.idA favorable binding free energy would confirm a strong interaction.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, such as its electron distribution, orbital energies, and electrostatic potential. jst.go.jpnih.gov These properties are fundamental to a molecule's reactivity and its ability to engage in non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for receptor binding.

For this compound, DFT calculations would reveal how the structural rearrangement of the A-ring affects its electronic character compared to estradiol. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its chemical reactivity and electron-donating or -accepting capabilities. The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the negatively polarized areas around the hydroxyl groups that are crucial for acting as hydrogen bond acceptors or donors. nih.gov Any significant changes in the charge distribution or dipole moment resulting from the abeo structure could influence its orientation within the receptor's binding pocket and the strength of its electrostatic interactions.

Table 3: Comparison of Hypothetical Quantum Chemical Properties of Estradiol and this compound
PropertyEstradiol (Illustrative Values)This compound (Hypothetical Values)Significance
HOMO Energy-5.8 eV-5.9 eVRelates to the ability to donate electrons; influences reactivity.
LUMO Energy-0.5 eV-0.4 eVRelates to the ability to accept electrons; influences reactivity.
HOMO-LUMO Gap5.3 eV5.5 eVIndicates chemical stability; a larger gap suggests lower reactivity.
Dipole Moment2.1 D2.5 DReflects the overall polarity of the molecule, influencing solubility and electrostatic interactions.

Pharmacophore Modeling and Virtual Screening for Novel this compound Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. etflin.commdpi.com For estrogen receptor agonists, the pharmacophore is well-established based on the structure of estradiol. nih.govresearchgate.net It typically includes a hydrogen bond donor (the A-ring phenol), a hydrophobic core (the steroid rings), and a hydrogen bond acceptor (the D-ring hydroxyl), all positioned at specific distances from each other. researchgate.net

A pharmacophore model can be developed based on the structure of this compound complexed with its receptor. This model would define the specific spatial arrangement of its key features. Due to the rearranged A-ring, the distances and angles between the pharmacophoric points in this compound might differ from the classical estradiol-based model. This new model could then be used as a 3D query to perform virtual screening of large chemical databases. jst.go.jp The goal of this screening would be to identify novel compounds that geometrically match the this compound pharmacophore but possess different chemical scaffolds. researchgate.net Such a process could lead to the discovery of new this compound analogues with potentially improved affinity, selectivity, or novel pharmacological profiles.

Table 4: Pharmacophore Feature Comparison for ERα Agonism
Pharmacophore FeatureDescriptionEstradiol MatchThis compound Match (Hypothetical)
Hydrogen Bond Donor (HBD)Phenolic OH group on A-ring. researchgate.netYesYes
Hydrogen Bond Acceptor (HBA)Hydroxyl group on D-ring. researchgate.netYesYes
Hydrophobic Feature 1 (HY)Steroid B/C ring region. researchgate.netYesYes (with altered geometry)
Hydrophobic Feature 2 (HY)Steroid D ring region. researchgate.netYesYes
Distance (HBD to HBA)Optimal distance between hydroxyl groups (~11 Å). researchgate.netYesPotentially altered due to A-ring rearrangement.

In Silico Prediction of this compound Metabolic Fate and Bioavailability (mechanistic focus)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to forecast the pharmacokinetic properties of a drug candidate. biorxiv.org The metabolic fate of a compound is largely determined by its interactions with metabolic enzymes, primarily the Cytochrome P450 (CYP) family. researchgate.net

The known metabolism of estradiol involves hydroxylation at various positions, with C2, C4, and C16 being common sites. nih.gov Computational models can predict the "sites of metabolism" on a molecule by identifying atoms that are most susceptible to enzymatic attack, often based on factors like solvent accessibility and chemical reactivity.

For this compound, in silico metabolic prediction would focus on how the rearranged A-ring alters its susceptibility to CYP-mediated metabolism. The altered stereochemistry and accessibility of carbon atoms in the A-ring and adjacent positions could either block known metabolic pathways of estradiol or open up new ones. For example, the rearrangement might make certain positions less accessible to enzymatic hydroxylation, potentially increasing the compound's metabolic stability and half-life. Conversely, it could expose new sites to metabolic attack. These predictions are crucial for understanding the compound's likely bioavailability and duration of action, providing a mechanistic basis for its pharmacokinetic profile. researchgate.netpsu.edu

Table 5: Mechanistic Focus on Predicted Metabolic Fate
CompoundPredicted Primary Metabolic ReactionKey CYP Enzymes (Hypothetical)Predicted Sites of Metabolism (SoM)
EstradiolAromatic HydroxylationCYP1A1, CYP1B1C2, C4
EstradiolAliphatic HydroxylationCYP3A4, CYP2C9C16α
This compoundAromatic HydroxylationCYP1A1, CYP1B1C2, C4 (Reactivity may be altered)
This compoundAliphatic HydroxylationCYP3A4C16α, potentially new sites on rearranged A/B ring junction.

Advanced Analytical and Spectroscopic Characterization in Abeo Estradiol Research

High-Resolution NMR Spectroscopy for Stereochemical and Structural Elucidation of Abeo-estradiol Metabolites and Analogues

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound compounds. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule.

In the study of this compound and its analogues, ¹H and ¹³C NMR are fundamental for assigning the chemical shifts of protons and carbons within the steroidal framework. For instance, the chemical shifts of the angular methyl groups and the protons in the modified B-ring of the abeo-steroid skeleton are particularly diagnostic. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish proton-proton and proton-carbon correlations, which are essential for piecing together the complete molecular structure.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are critical for determining the relative stereochemistry of the molecule. These experiments detect through-space interactions between protons, providing insights into their proximity and, consequently, the stereochemical arrangement of substituents and ring junctions. For example, ROESY correlations can help to establish the co-facial orientation of protons, which is crucial for defining the stereochemistry of the modified steroid core in this compound derivatives. researchgate.net

NMR spectroscopy is also instrumental in identifying and characterizing the metabolites of this compound. By comparing the NMR spectra of the parent compound with those of its metabolites, researchers can pinpoint the sites of metabolic modification, such as hydroxylation or conjugation. nih.gov The use of high-resolution instruments is particularly important for resolving complex spectra and detecting subtle changes in chemical shifts that arise from metabolic transformations. nih.govresearchgate.net

NMR Technique Application in this compound Research Information Gained
¹H NMRRoutine characterizationChemical environment of protons
¹³C NMRCarbon skeleton determinationNumber and type of carbon atoms
COSYH-H connectivityCorrelation of coupled protons
HSQCC-H one-bond correlationDirect carbon-proton attachments
HMBCLong-range C-H correlationConnectivity across multiple bonds
NOESY/ROESYStereochemical analysisSpatial proximity of protons, relative configuration

High-Resolution Mass Spectrometry for Trace Analysis, Metabolomics, and Isotope Labeling Studies of this compound

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive detection and structural elucidation of this compound and its metabolites, even at trace levels. researchgate.netmdpi.com This method provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and distinguishing between compounds with very similar masses. nih.gov

In metabolomics studies, LC-HRMS is used to profile the metabolic fate of this compound in biological systems. mdpi.comfrontiersin.orgnih.govnih.gov By analyzing samples from in vitro incubations with liver microsomes or from in vivo studies, researchers can identify a wide range of metabolites, including hydroxylated, glucuronidated, and sulfated derivatives. The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide valuable structural information, helping to pinpoint the location of metabolic modifications on the this compound scaffold. mdpi.comnih.gov

Isotope labeling studies, in conjunction with HRMS, offer a sophisticated approach to trace metabolic pathways and identify previously unknown metabolites. mdpi.comnih.govboku.ac.at In this method, a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) is introduced into a biological system. frontiersin.orgplos.orgdoi.org The mass spectrometer can then specifically detect the labeled compound and its metabolites based on their characteristic isotopic patterns. This allows for the unambiguous identification of drug-related material against a complex biological background and can help in the discovery of novel metabolic pathways. mdpi.comnih.gov The use of unlabeled and deuterated versions of estrogens, for instance, has been instrumental in confirming known metabolites and characterizing new ones by analyzing the resulting adducts with trapping agents like glutathione. nih.gov

The high sensitivity of techniques like LC-MS/MS allows for the quantification of this compound and its metabolites at very low concentrations, which is essential for pharmacokinetic studies. researchgate.netnih.govlcms.cz

HRMS Application Methodology Key Findings
Trace Analysis LC-MS/MSDetection and quantification at pg/mL levels. nih.gov
Metabolomics Untargeted LC-HRMSIdentification of oxidative metabolites and their biotransformation pathways. mdpi.commdpi.com
Isotope Labeling LC-HRMS with stable isotope-labeled this compoundConfirmation of metabolite structures and elucidation of fragmentation pathways. nih.gov

X-ray Crystallography and Cryo-EM Studies of this compound-Receptor Co-crystal Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. In the context of this compound research, this technique can provide definitive proof of the molecule's absolute and relative stereochemistry. nih.gov By growing a single crystal of an this compound derivative and analyzing its diffraction pattern, scientists can construct an electron density map and build a precise model of the molecule. This was instrumental in making stereochemical assignments for 9(10→19)this compound and its 3-methyl ether by analyzing the 17-ketone derivative. nih.gov

Furthermore, co-crystallization of this compound analogues with their biological targets, such as estrogen receptors (ERα and ERβ), provides invaluable insights into the molecular basis of their biological activity. rcsb.orgresearchgate.netrcsb.orgnih.govresearchgate.net The resulting co-crystal structures reveal the precise binding mode of the ligand within the receptor's ligand-binding pocket (LBP), highlighting key intermolecular interactions like hydrogen bonds and hydrophobic contacts that are responsible for binding affinity and selectivity. rcsb.orgresearchgate.net While specific co-crystal structures for this compound itself are not widely reported in the public domain, the principles derived from studies of estradiol (B170435) and other steroidal ligands with estrogen receptors are directly applicable. rcsb.orgrcsb.org

Cryo-electron microscopy (Cryo-EM) is an emerging technique that is particularly useful for studying the structure of large protein complexes, such as membrane-bound receptors, that may be difficult to crystallize. While its application to this compound-receptor complexes is not yet extensively documented, cryo-EM holds promise for elucidating the structure of these complexes in a near-native state, providing a more dynamic picture of ligand-receptor interactions.

Technique Information Obtained Significance in this compound Research
X-ray Crystallography Atomic-resolution 3D structureUnambiguous determination of stereochemistry and binding mode within a receptor. nih.govrcsb.org
Cryo-EM High-resolution structure of large complexesPotential for studying this compound bound to complex or membrane-associated receptors.

Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Absolute Configuration Assignment of this compound Derivatives

Chiroptical spectroscopic methods are powerful non-crystallographic techniques used to determine the absolute configuration of chiral molecules in solution. hebmu.edu.cnmdpi.comuniv-amu.fr These methods rely on the differential interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. rsc.orgfrontiersin.org The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum of an this compound derivative with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. mdpi.comfrontiersin.orgjasco-global.com This approach is particularly valuable when single crystals for X-ray analysis cannot be obtained.

Vibrational Circular Dichroism (VCD) spectroscopy is the vibrational (infrared) analogue of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. jasco-global.comresearchgate.net VCD is also highly sensitive to the absolute configuration of a molecule and can be used in a similar manner to ECD, by comparing experimental and computationally predicted spectra. researchgate.netmdpi.com VCD can be particularly advantageous for molecules that lack a strong UV-Vis chromophore, which is necessary for ECD analysis. hebmu.edu.cn

Both ECD and VCD provide a "chiroptical fingerprint" of a molecule, offering a robust method for assigning the absolute configuration of novel this compound derivatives and their metabolites. jasco-global.com

Chiroptical Method Principle Application to this compound
ECD Differential absorption of circularly polarized UV-Vis lightAssignment of absolute configuration by comparing experimental and calculated spectra. frontiersin.org
VCD Differential absorption of circularly polarized IR lightComplementary method for absolute configuration determination, especially for molecules without strong chromophores. researchgate.net

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Purity Analysis of this compound

Since this compound and its derivatives are chiral molecules, it is often necessary to assess their enantiomeric purity, especially in the context of pharmaceutical development where different enantiomers can have distinct pharmacological and toxicological profiles. libretexts.orgchromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying enantiomers. numberanalytics.comcat-online.comyakhak.orgchiralpedia.comresearchgate.netrasayanjournal.co.in This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. numberanalytics.comchiralpedia.com By using a validated chiral HPLC method, the enantiomeric excess (ee) or enantiomeric purity of a sample can be accurately determined. numberanalytics.comyakhak.org The development of a robust chiral HPLC method involves screening different types of CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. mdpi.com

Alternatively, enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.comcity.ac.uk However, the direct separation on a CSP is generally preferred as it avoids potential complications associated with the derivatization reaction. chiralpedia.com

The validation of a chiral HPLC method is crucial to ensure its accuracy and precision for routine quality control of this compound substances. chromatographyonline.comyakhak.org

Technique Principle Purpose in this compound Research
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.comSeparation and quantification of enantiomers to determine enantiomeric purity. numberanalytics.comyakhak.org
Derivatization with Chiral Reagent Formation of diastereomers that can be separated on an achiral column. city.ac.ukAn alternative approach to enantiomeric separation.

Future Research Directions and Conceptual Implications of Abeo Estradiol Research

Development of Abeo-estradiol-Based Molecular Probes for Biological System Interrogation

Molecular probes are essential tools for visualizing and quantifying biological processes in real-time. The unique structure of this compound can be exploited to create novel probes for studying estrogen signaling pathways. By attaching reporter groups such as fluorophores, biotin (B1667282), or radioactive isotopes to the this compound scaffold, researchers can develop tools to interrogate biological systems with high specificity.

The development of these probes would hinge on identifying positions on the this compound molecule where modifications can be made without significantly disrupting binding to the target of interest. Based on structure-activity relationship studies of estradiol (B170435), positions such as 7α, 11β, and 17α are often tolerant of larger substituents without abolishing receptor affinity. nih.govuthscsa.edu Similar principles would need to be established for the abeo-steroid core.

Types of this compound-Based Probes:

Fluorescent Probes: Conjugating a fluorescent dye (e.g., a cyanine (B1664457) dye or fluorescein (B123965) derivative) to this compound could allow for the visualization of its target receptors in cells and tissues using techniques like fluorescence microscopy and flow cytometry. This could help map the subcellular localization of receptors that bind abeo-steroids and track their movement in response to ligand binding.

Affinity Probes: Attaching an affinity tag like biotin would enable the isolation and identification of binding partners through techniques such as affinity purification coupled with mass spectrometry. This approach could be instrumental in discovering previously unknown receptors or protein-protein interactions involving abeo-steroid-binding proteins.

Radiolabeled Probes: Introducing a radioactive isotope (e.g., ³H or ¹⁸F) would facilitate quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). An ¹⁸F-labeled this compound derivative could be developed as a PET imaging agent to visualize the distribution of its specific targets in living organisms, which would be particularly valuable for preclinical studies in oncology or neuroscience.

The design of these probes requires a careful synthetic strategy to ensure that the reporter group is attached via a stable linker that does not interfere with the probe's biological activity. The successful development of this compound-based probes would provide powerful new tools to dissect the complex and multifaceted roles of steroid signaling in health and disease.

Conceptual Design of Next-Generation Abeo-steroids with Tailored Pharmacological Profiles

The this compound skeleton serves as a novel scaffold for the conceptual design of next-generation steroids with highly specific and tailored pharmacological profiles. The goal is to move beyond the broad activity of natural hormones and create compounds that act on a single receptor subtype or signaling pathway, thereby maximizing therapeutic benefit while minimizing off-target effects.

The design process can be guided by computational methods, such as molecular docking and molecular dynamics simulations, to predict how modifications to the this compound structure will affect binding to various targets. By systematically altering functional groups at different positions on the steroid nucleus, it may be possible to fine-tune the affinity and efficacy of the compounds.

Strategies for Tailoring Pharmacological Profiles:

Achieving Receptor Subtype Selectivity: Minor structural modifications can lead to significant differences in binding affinity for ERα versus ERβ. By exploring substitutions on the A, C, and D rings of the this compound core, it may be possible to design derivatives that are highly selective for one receptor subtype. For example, ERβ-selective agonists are of interest for their potential neuroprotective and anti-inflammatory effects without the proliferative effects on breast and uterine tissue associated with ERα activation. nih.gov

Developing Biased Ligands: A ligand is considered "biased" if it preferentially activates one signaling pathway over another at the same receptor. For instance, a biased abeo-steroid agonist for GPER1 might be designed to trigger beneficial cardiovascular signaling without activating pathways linked to tumor progression. frontiersin.org This requires a deep understanding of how different ligand-induced receptor conformations couple to downstream signaling proteins.

Creating Tissue-Selective Modulators: The concept of Selective Estrogen Receptor Modulators (SERMs), like tamoxifen, which acts as an antagonist in the breast but an agonist in the bone, can be extended to abeo-steroids. The unique shape of the abeo-steroid core might interact differently with the co-regulator proteins that are expressed in a tissue-specific manner, leading to the development of novel SERMs with improved tissue selectivity and safety profiles.

The table below outlines a conceptual framework for designing next-generation abeo-steroids.

Design GoalConceptual ApproachPotential Therapeutic Application
ERβ-Selective AgonistIntroduce modifications that sterically hinder binding to the narrower ERα ligand-binding pocket while maintaining or enhancing interaction with ERβ.Neurodegenerative diseases, inflammatory conditions.
GPER1-Biased LigandDesign derivatives that stabilize a GPER1 conformation favoring coupling to Gαs (for metabolic benefits) over EGFR transactivation pathways. nih.govMetabolic syndrome, cardiovascular protection.
Novel SERMSynthesize a library of abeo-steroids and screen for compounds that exhibit agonist activity in bone cell lines and antagonist activity in breast cancer cell lines.Osteoporosis, breast cancer treatment and prevention.
Enzyme-Specific InhibitorModel the active site of enzymes like 17β-HSD1 and design abeo-steroid derivatives that bind with high affinity without being turned over, acting as competitive inhibitors. nih.govHormone-dependent cancers (breast, prostate).

This rational design approach, combining synthetic chemistry with computational modeling and high-throughput screening, holds the promise of transforming the this compound scaffold into a platform for creating innovative and highly specific therapeutics.

Integration of this compound Research into Systems Biology and Network Pharmacology Approaches

To fully comprehend the biological impact of a novel compound like this compound, it is essential to move beyond a one-target, one-drug paradigm and embrace a more holistic, systems-level perspective. Systems biology and network pharmacology are powerful approaches for elucidating the complex interplay of molecular interactions that underlie a drug's effects.

Network pharmacology constructs and analyzes networks of interactions between drugs, protein targets, and disease pathways. This approach is particularly well-suited for steroid hormones, which are known to have pleiotropic effects mediated by multiple receptors and signaling pathways.

Applying Network Pharmacology to this compound Research:

Target Identification and Network Construction: The initial step involves identifying the potential protein targets of this compound and its derivatives through the comprehensive screening proposed in section 8.1. These experimentally validated targets would then be used to build a drug-target interaction network.

Pathway and Disease Association Analysis: By mapping the identified targets onto known biological pathways and protein-protein interaction networks, researchers can predict the biological processes most likely to be modulated by abeo-steroids. This can reveal unexpected connections and suggest novel therapeutic indications for these compounds. For example, if the targets of an this compound derivative are found to be enriched in pathways related to neuroinflammation, it would provide a strong rationale for investigating its potential in treating neurodegenerative diseases.

Predicting Polypharmacology and Side Effects: The network approach can help predict both the intended therapeutic effects (polypharmacology) and potential off-target effects. By analyzing the "neighborhood" of the primary targets in the protein interaction network, it may be possible to identify downstream effectors that could lead to adverse events. This knowledge can guide the chemical optimization of lead compounds to enhance their safety profile.

Integrating experimental data from this compound research with computational systems biology models will create a virtuous cycle. The experimental results will refine the computational models, while the models will generate new, testable hypotheses for further experimental investigation. This integrated approach will accelerate the translation of basic research on abeo-steroids into clinically relevant applications, providing a deeper and more nuanced understanding of their mechanisms of action and therapeutic potential.

Q & A

Q. What conceptual frameworks guide the integration of this compound’s epigenetic effects into existing endocrine theory?

  • Methodological Answer : Link findings to the “unified model of estrogen receptor action” by mapping chromatin remodeling (ChIP-seq) and DNA methylation changes (WGBS). Use pathway enrichment analysis (e.g., DAVID) to contextualize results within transcriptional regulatory networks .

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